molecular formula C9H10ClF3N2O B13325738 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride

Cat. No.: B13325738
M. Wt: 254.63 g/mol
InChI Key: YGEKOGFWARKISK-UHFFFAOYSA-N
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Description

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic structure with an azabicyclohexane ring and a trifluoromethyl-substituted isoxazole ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form CHF2-substituted 3-azabicyclo[3.1.0]hexanes . This process is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols developed in academic research can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride lies in its combination of the azabicyclohexane ring and the trifluoromethyl-substituted isoxazole ring. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClF3N2O

Molecular Weight

254.63 g/mol

IUPAC Name

3-(3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)7-1-6(14-15-7)8-2-5(8)3-13-4-8;/h1,5,13H,2-4H2;1H

InChI Key

YGEKOGFWARKISK-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=NOC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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